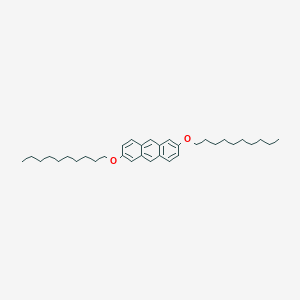

Anthracene, 2,6-bis(decyloxy)-

Description

Historical Development of Anthracene (B1667546) Derivatives in Organic Electronics

Anthracene's journey in organic electronics began in the mid-20th century, where it was one of the first organic compounds utilized to study semiconductor conductivity. mdpi.commdpi.comnih.gov Its planar structure, inherent fluorescence, and potential for charge transport made it a subject of fundamental research. nih.govwikipedia.org Initially, its high oxidation potential and relatively small π-surface were seen as limitations, often relegating its use to light-emitting systems rather than transistors. acs.org However, the strategic functionalization of the anthracene backbone has dramatically expanded its applicability. researchgate.net

By 2003, researchers had developed organic thin-film transistors (OTFTs) using anthracene derivatives that achieved p-type mobilities as high as 0.02 cm² V⁻¹s⁻¹. mdpi.commdpi.comnih.gov This marked a significant step, demonstrating that chemical modification could overcome the initial limitations of the parent molecule. Subsequent decades saw an explosion in the number of synthesized derivatives, leading to a deeper understanding of structure-property relationships. mdpi.com These derivatives have found widespread use not only in OTFTs but also as crucial components in organic light-emitting diodes (OLEDs), serving as emitters and charge-transporting materials. nih.govacs.orgrsc.orgresearchgate.net The planar nature of anthracene facilitates effective π-π stacking, a critical factor for efficient charge transport in solid-state devices. nih.gov The development of materials like 2,6-diphenyl anthracene (2,6-DPA), which exhibited record-high charge mobilities, underscored the potential of strategically substituted anthracenes. mdpi.commdpi.com

Significance of 2,6-Disubstitution and Alkoxy Chains in Molecular Design for Organic Electronic Materials

The performance of an organic semiconductor is intrinsically linked to its molecular structure, which dictates its electronic energy levels and how molecules pack together in the solid state. The substitution pattern on the aromatic core is a primary tool for tuning these properties.

2,6-Disubstitution: Functionalization at the 2,6-positions of the anthracene core has proven to be a particularly effective strategy. mdpi.com This substitution pattern extends the π-conjugation along the long axis of the molecule, which can significantly influence molecular packing and charge transport properties. mdpi.comsemanticscholar.org Research has shown that modifying the 2,6-positions can:

Tune Electrochemical Properties: The introduction of different functional groups, such as fluorinated phenyl rings, can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comnih.govsemanticscholar.org This is crucial for matching the energy levels of the semiconductor with the electrodes in a device to ensure efficient charge injection. mdpi.com It can even lead to a transition from p-type (hole-transporting) to n-type (electron-transporting) behavior. mdpi.comsemanticscholar.org

Control Solid-State Packing: The substituents at the 2,6-positions play a vital role in directing the intermolecular arrangement, which can favor desirable motifs like the herringbone or lamellar packing structures that are conducive to high charge mobility. mdpi.com For instance, the tightly packed herringbone structure of 2,6-DPA is credited for its high mobility. mdpi.com

Enhance Stability: Appropriate substitution can improve the material's thermal and environmental stability. semanticscholar.orgfrontiersin.org For example, incorporating cyclohexyl-substituted aryl groups at the 2,6-positions has been shown to yield organic semiconductors with impressive thermal stability. frontiersin.org

Alkoxy Chains: The incorporation of flexible alkoxy chains (like decyloxy) serves several key purposes in molecular design:

Solubility and Processability: Long alkyl or alkoxy chains enhance the solubility of the rigid aromatic core in common organic solvents, which is essential for solution-based processing techniques like spin-coating or printing. nih.gov

Influence on Molecular Ordering: While being electrically insulating, alkoxy chains significantly impact how molecules self-assemble. researchgate.net They can induce van der Waals interactions that promote ordered packing, which is beneficial for charge transport. nih.gov Specifically, they can influence the formation of liquid crystalline phases, where molecules exhibit a degree of order between that of a crystalline solid and an isotropic liquid. researchgate.netlibretexts.org

Electronic Tuning: Alkoxy groups are electron-donating, which can raise the HOMO energy level of the semiconductor. ntu.edu.tw This electronic perturbation can be used to fine-tune the material's optical and electronic properties. researchgate.net

The combination of 2,6-disubstitution with long alkoxy chains in a molecule like Anthracene, 2,6-bis(decyloxy)- represents a deliberate design strategy to create a solution-processable material with potentially favorable self-assembly properties for electronic applications.

Overview of the Research Landscape for Anthracene, 2,6-bis(decyloxy)- and Related Functionalized Anthracenes

Research into Anthracene, 2,6-bis(decyloxy)- and its analogues focuses on understanding how the interplay between the anthracene core and the alkoxy side chains dictates the material's properties.

A key study reported the synthesis of 2,6-disubstituted anthracenes with decyloxy chains, finding that these materials are liquid crystals. researchgate.net They were observed to exhibit smectic A and/or smectic C phases, which are characterized by molecules organized into layers. researchgate.net This liquid crystalline behavior indicates a high degree of molecular self-ordering. The study also noted that the presence of the central anthracene core induces π-stacking interactions within these ordered phases, a crucial feature for efficient charge transport. researchgate.net Other research has explored the reactivity of 2,6-dialkoxyanthracenes in pericycloaddition reactions. kisti.re.kr

Closely related studies on other 2,6-dialkoxyanthracenes provide further insight. A comparative study on derivatives with shorter ether side chains (methyl, n-propyl, and n-hexyl) revealed that their spectroscopic properties differ significantly from unsubstituted anthracene, with the transition dipole moments being rotated within the molecular frame. researchgate.net

Furthermore, research on polymers incorporating 2,6-linked anthracene units with even longer dodecyloxy side chains has been active, particularly for solar cell applications. whiterose.ac.ukmdpi.comwhiterose.ac.uk These studies provide valuable data on how such substitutions affect fundamental electronic properties.

Below are tables summarizing key findings from research on related functionalized anthracene derivatives.

Table 1: Thermal and Electrochemical Properties of 2,6-Disubstituted Anthracene Derivatives This table presents data for various derivatives to illustrate the effect of substitution on thermal stability and energy levels.

| Compound Name | Substitution at 2,6-positions | Decomposition Temp. (°C) | Melting Point (°C) | HOMO Level (eV) | LUMO Level (eV) | Reference |

| DcHPA | di(4-cyclohexylphenyl) | ~360 (sublimation) | - | - | - | frontiersin.org |

| DnHPA | di(4-n-hexylphenyl) | ~310 (sublimation) | - | - | - | frontiersin.org |

| p-CF₃Ph | p-trifluoromethylphenyl | 289 | 285-290 | - | - | nih.gov |

| PPADTBTDI-DMO | Polymer with 9,10-bis(4-(dodecyloxy)phenyl) | 354 | - | -5.5 | -3.56 | mdpi.comnih.gov |

| PPADTBTDI-8 | Polymer with 9,10-bis(4-(dodecyloxy)phenyl) | 313 | - | -5.5 | -3.56 | mdpi.comnih.gov |

Table 2: Optical Properties of Functionalized Anthracene-Based Polymers This table highlights the optical band gaps of polymers containing 2,6-linked anthracene units, showing how molecular structure influences light absorption.

| Polymer Name | Key Structural Units | Optical Band Gap (eV) | Reference |

| PPATBT | 9,10-bis(4-(dodecyloxy)phenyl)anthracene, Benzothiadiazole | 1.84 | whiterose.ac.uk |

| PPADTBTDI-DMO | 9,10-bis(4-(dodecyloxy)phenyl)anthracene, Benzothiadiazole dicarboxylic imide | 1.66 | mdpi.comnih.gov |

| PPADTBTDI-8 | 9,10-bis(4-(dodecyloxy)phenyl)anthracene, Benzothiadiazole dicarboxylic imide | 1.66 | mdpi.comnih.gov |

The collective research demonstrates a clear and focused effort to modulate the properties of the anthracene core through strategic functionalization at the 2,6-positions with groups like alkoxy chains. The findings on liquid crystallinity in decyloxy-substituted anthracenes are particularly promising, suggesting a pathway to highly ordered, solution-processable materials for next-generation organic electronics. researchgate.net

Properties

CAS No. |

105247-23-2 |

|---|---|

Molecular Formula |

C34H50O2 |

Molecular Weight |

490.8 g/mol |

IUPAC Name |

2,6-didecoxyanthracene |

InChI |

InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h19-22,25-28H,3-18,23-24H2,1-2H3 |

InChI Key |

YFTLUFCOPKWXDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Anthracene, 2,6 Bis Decyloxy

Multi-Step Organic Synthesis Approaches for the Anthracene (B1667546) Core Functionalization

The functionalization of the anthracene core is a critical step in the synthesis of 2,6-bis(decyloxy)anthracene and its derivatives. This process often involves multi-step reaction sequences to introduce desired substituents at specific positions on the aromatic framework. libretexts.org A common precursor for these syntheses is 2,6-dihydroxy-9,10-anthraquinone. imperial.ac.ukresearchgate.net

One established method involves the reduction of 2,6-dihydroxy-9,10-anthraquinone to form 2,6-dihydroxyanthracene. imperial.ac.ukresearchgate.net This reduction can be achieved using reagents such as sodium borohydride (B1222165) in an aqueous sodium carbonate solution under an inert atmosphere. imperial.ac.ukresearchgate.net Another approach utilizes zinc powder in the presence of pyridine (B92270) or sodium hydroxide (B78521) to reduce the corresponding anthraquinone (B42736) to the desired dialkoxyanthracene in moderate to good yields. researchgate.net

Further functionalization can be achieved through various reactions. For instance, bromination of the anthracene core, often at the 9 and 10 positions, can be accomplished using N-bromosuccinimide (NBS). This creates reactive sites for subsequent cross-coupling reactions, allowing for the introduction of aryl or other functional groups.

The following table summarizes a typical synthetic route to a functionalized anthracene core:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2,6-dihydroxy-9,10-anthraquinone | NaBH4, 1M Na2CO3, Argon, RT, overnight | 2,6-dihydroxyanthracene |

| 2 | 2,6-dihydroxyanthracene | 1-bromodecane (B1670165), K2CO3, DMF, 80°C | 2,6-bis(decyloxy)anthracene |

This table illustrates a simplified, common pathway and does not encompass all possible synthetic variations.

Alkoxy Chain Incorporation Methods: Focus on Decyloxy Groups

The introduction of decyloxy chains onto the anthracene scaffold is crucial for enhancing solubility and influencing the self-assembly properties of the resulting materials. The most prevalent method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comrichmond.edulscollege.ac.intransformationtutoring.com

This SN2 reaction involves the deprotonation of the hydroxyl groups of a dihydroxyanthracene precursor, such as 2,6-dihydroxyanthracene, to form a more nucleophilic alkoxide. masterorganicchemistry.comtransformationtutoring.com A strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). richmond.edulscollege.ac.in The resulting dialkoxide then reacts with an alkyl halide, in this case, 1-bromodecane or 1-iododecane, to yield the desired 2,6-bis(decyloxy)anthracene. researchgate.net

Key considerations for a successful Williamson ether synthesis include the use of a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.comrichmond.edu The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate. lscollege.ac.in

The general reaction is as follows: HO-Ar-OH + 2 R-X + 2 Base → R-O-Ar-O-R + 2 Base-H + 2 X- Where Ar represents the anthracene core, R is the decyl group, and X is a halide.

Polymerization Techniques for Anthracene-Based Conjugated Systems and Copolymers

Anthracene, 2,6-bis(decyloxy)- serves as a valuable monomer for the synthesis of conjugated polymers with applications in optoelectronic devices. whiterose.ac.uk Polymerization through the 2,6-positions allows for the introduction of various solubilizing groups at the 9,10-positions, which improves the processability of the resulting polymers. whiterose.ac.ukresearchgate.net Several cross-coupling reactions are employed for this purpose.

Suzuki polymerization is a widely used method for synthesizing anthracene-containing copolymers. researchgate.netwhiterose.ac.ukresearchgate.netmdpi.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a dibromoanthracene derivative with a diboronic acid or diboronate ester comonomer. whiterose.ac.ukmdpi.com

For instance, 2,6-dibromo-9,10-disubstituted anthracenes can be copolymerized with various aromatic or heteroaromatic diboronic acids to create donor-acceptor (D-A) copolymers. whiterose.ac.ukmdpi.com These polymers often exhibit low band gaps, making them suitable for applications in organic solar cells and light-emitting diodes. whiterose.ac.ukmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate or cesium carbonate. acs.org

An example of a Suzuki polymerization is the synthesis of copolymers from the bis-boronate ester of a 9,10-phenylsubstituted anthracene with a benzothiadiazole dicarboxylic imide acceptor unit. whiterose.ac.ukmdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for constructing anthracene-based conjugated polymers, particularly for creating vinylene linkages within the polymer backbone. researchgate.nettcichemicals.comconicet.gov.aracs.org This reaction involves the condensation of a bisphosphonate ester with a dialdehyde (B1249045) in the presence of a strong base. researchgate.nettcichemicals.com

This methodology has been used to synthesize anthracene-containing poly(arylene-ethynylene)-alt-poly(p-phenylene-vinylene)s. researchgate.net The HWE reaction typically favors the formation of (E)-olefins, leading to polymers with well-defined stereochemistry. tcichemicals.com The choice of base and reaction conditions can influence the stereoselectivity of the olefination.

The Sonogashira–Hagihara cross-coupling reaction is a key method for introducing alkyne units into the anthracene framework, leading to the formation of poly(arylene ethynylene)s. nih.govlibretexts.orgbeilstein-journals.orgwikipedia.orgarkat-usa.org This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. nih.govlibretexts.orgwikipedia.org

For example, 2,6-diethynylanthracene derivatives can be polymerized with dihaloarenes to produce highly conjugated polymers. researchgate.net The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govlibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

Other arylation reactions, such as the Stille coupling, have also been utilized to synthesize anthracene-based polymers. nih.gov

Synthesis of Structural Analogues and Positionally Isomeric Anthracene Derivatives for Comparative Studies

To understand the structure-property relationships of materials based on 2,6-bis(decyloxy)anthracene, the synthesis of structural analogues and positional isomers is essential. researchgate.net For instance, the synthesis of 2,7- and 1,5-bis(decyloxy)anthracene (B14289544) allows for a direct comparison of how the position of the alkoxy chains affects the material's properties, such as liquid crystallinity and π-stacking interactions. researchgate.net

The synthetic routes to these isomers are often similar to that of the 2,6-isomer, starting from the corresponding dihydroxyanthracene precursors. For example, 2,7-dihydroxyanthraquinone can be used as a starting material for the synthesis of 2,7-dialkoxyanthracenes.

Furthermore, analogues with different alkyl chain lengths (e.g., octyloxy or dodecyloxy) or with unsaturated alkyl chains can be synthesized to fine-tune the material's properties. researchgate.net The introduction of unsaturated bonds in the alkoxy chains, for example, has been shown to significantly decrease the transition temperatures of the resulting liquid crystals. researchgate.net

Electronic Structure and Frontier Molecular Orbital Energetics of Anthracene, 2,6 Bis Decyloxy and Derivatives

Experimental Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The experimental determination of HOMO and LUMO energy levels is critical for understanding the potential of a material in electronic devices, as these levels govern charge injection and transport properties. These values are often estimated from electrochemical measurements and optical spectroscopy.

For a series of related 2,6-diarylethynyl-9,10-dialkoxyanthracenes, the HOMO and LUMO energies were estimated from cyclic voltammetry and UV-Vis absorption spectra. researchgate.net Although specific data for Anthracene (B1667546), 2,6-bis(decyloxy)- is not detailed, the study of analogs with varying alkoxy chains (from butoxy to dodecyloxy) at the 9,10-positions provides insight. For these compounds, the average solution-phase HOMO energy level was estimated to be approximately -5.37 eV, with the LUMO level at -2.94 eV. researchgate.net

In another study on copolymers incorporating 9,10-bis(4-(dodecyloxy)phenyl)-2,6-anthracene units, the HOMO levels were found to be around -5.5 eV, with LUMO levels at approximately -3.56 eV. mdpi.comresearchgate.net While these are polymeric systems, the data underscores the influence of the substituted 2,6-anthracene core on the frontier orbital energies. The introduction of electron-donating alkoxy chains, such as decyloxy, is generally expected to raise the HOMO energy level compared to unsubstituted anthracene.

The optical band gap (Eg), which is the difference between the HOMO and LUMO levels, can be estimated from the onset of the absorption spectrum. For the aforementioned 2,6-diarylethynyl-9,10-dialkoxyanthracenes, the absorption onset (λonset) was around 510 nm, corresponding to an optical band gap of about 2.43 eV. researchgate.net For copolymers containing 2,6-linked anthracene units with 9,10-bis(4-(dodecyloxy)phenyl) substituents, the optical band gap was reported to be significantly lower, around 1.84 eV, demonstrating the effect of extending the conjugation. mdpi.comCurrent time information in Bangalore, IN.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg) (eV) | Source |

|---|---|---|---|---|

| 2,6-diarylethynyl-9,10-dialkoxyanthracenes (average) | -5.37 | -2.94 | 2.43 | researchgate.net |

| PPATBT | -5.35 | -3.51 | 1.84 | mdpi.comCurrent time information in Bangalore, IN. |

| PPADTBTDI-DMO/8** | ~ -5.5 | -3.56 | 1.66 | mdpi.comresearchgate.net |

Electrochemical Characterization through Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of molecules. scirp.org By measuring the oxidation and reduction potentials, one can estimate the HOMO and LUMO energy levels, respectively. The HOMO level is typically calculated from the onset of the first oxidation potential (Eox), while the LUMO level can be derived from the onset of the reduction potential (Ered) or by adding the optical band gap to the HOMO energy. mdpi.com

For a series of 2,6-diarylethynyl-9,10-dialkoxyanthracenes, CV measurements revealed two oxidation events at +0.57 V and +0.76 V relative to a Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard. researchgate.net Using an empirical formula where the HOMO energy (in eV) is calculated as -e(Eox + 4.8) V, these oxidation potentials correspond to HOMO levels of approximately -5.37 eV. researchgate.net

In studies of various 2,6-disubstituted anthracene derivatives, CV is consistently used to establish structure-property relationships. For example, functionalization with fluorinated phenyl groups at the 2,6-positions was shown to influence the electrochemical properties significantly. mdpi.com Similarly, dialkoxy derivatives of anthraquinone (B42736), a related scaffold, showed quasi-reversible, two-step one-electron redox reactions in CV experiments. whiterose.ac.uk These studies highlight the sensitivity of the electrochemical properties to the nature of the substituents on the anthracene core. For instance, the electron-accepting strength of anthraquinone derivatives was directly established via CV, with reduction potentials varying based on the attached functional groups. whiterose.ac.uk

| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Source |

|---|---|---|---|

| 2,6-diarylethynyl-9,10-dialkoxyanthracenes | +0.57, +0.76 | N/A | researchgate.net |

| Dialkoxy Anthraquinone (AQ) | N/A | -1.52 | whiterose.ac.uk |

| Dialkoxy Dicyano-anthraquinone (DCAQ) | N/A | -1.3 | whiterose.ac.uk |

Theoretical Calculations of Electronic Structures and Band Gaps using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules, providing theoretical insights into HOMO-LUMO energies, band gaps, and molecular orbital distributions. These calculations complement experimental findings and help rationalize observed properties.

DFT studies on various functionalized anthracenes show that the nature and position of substituents significantly impact the electronic structure. For instance, calculations have demonstrated that adding electron-withdrawing groups to the anthracene core leads to a reduction in the HOMO-LUMO energy gap, which implies higher carrier mobility but lower kinetic stability. Conversely, electron-donating groups, such as alkoxy groups, are expected to raise the HOMO energy level.

While specific DFT calculations for Anthracene, 2,6-bis(decyloxy)- were not found, studies on related systems are informative. DFT calculations on B-N Lewis pair-functionalized anthracenes revealed a large decrease in the HOMO-LUMO gap and a dramatic lowering of the LUMO energy compared to their all-carbon analogs. Current time information in Bangalore, IN. In another study, DFT was used to investigate the electronic structure of 9,10-diphenylanthracene (B110198) derivatives, showing that the HOMO and LUMO were primarily located on the anthracene core, with minimal contribution from phenyl groups at the 9,10 positions due to their twisted arrangement. This suggests that substituents at the 2,6-positions would have a more direct impact on the π-conjugated system. Theoretical studies on 2,6-dialkoxy anthracenes have focused on phenomena like excited-state conformational relaxation of the side chains, which can influence photophysical properties.

| Substituent Type on Anthracene Core | Predicted Effect on Electronic Properties | Source |

|---|---|---|

| Electron-withdrawing groups (e.g., F, CN, NO₂) | Lowers HOMO and LUMO levels, reduces HOMO-LUMO gap. | |

| Electron-donating groups (e.g., NH₂, OCH₃) | Raises HOMO level, may slightly reduce HOMO-LUMO gap. | |

| B-N Lewis pair fusion | Dramatically lowers LUMO energy and reduces HOMO-LUMO gap. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |

| Alkoxy groups | Can induce excited-state conformational relaxation. |

Modulating Electronic Properties via Substituent Engineering on the Anthracene Core

Substituent engineering is a cornerstone of molecular design for organic electronic materials. By strategically placing different functional groups on the anthracene core, it is possible to fine-tune its electronic and physical properties. Current time information in Bangalore, IN.

Substitution at the 2,6-positions is particularly effective for modifying the electronic properties along the long axis of the molecule, which is often the primary axis for charge transport in device applications. mdpi.commdpi.com A study on 2,6-functionalization with various fluorinated phenyl groups found that while the optical properties saw negligible changes, the electrochemical properties and frontier orbital energy levels were significantly influenced. mdpi.com Specifically, increasing the number of fluorine atoms led to a transition from p-type to n-type semiconductor behavior.

The introduction of alkoxy groups, such as the decyloxy chains in Anthracene, 2,6-bis(decyloxy)-, serves multiple purposes. Besides modulating the electronic properties, these flexible side chains are crucial for improving the solubility of the molecule in common organic solvents, which is essential for solution-based processing techniques. researchgate.net Furthermore, the length and branching of the alkoxy chains can influence the solid-state packing and thin-film morphology, which in turn affect charge mobility. researchgate.net For instance, a study on 2,6-diarylethynyl-9,10-dialkoxyanthracenes found that hexoxy and isobutoxy substituents were optimal for the formation of large crystals with favorable π-stacking. researchgate.net

Combining the 2,6-linked anthracene core with other electron-donating or electron-accepting units to form copolymers is another powerful strategy. mdpi.comCurrent time information in Bangalore, IN. For example, copolymerizing 2,6-linked anthracene units with electron-deficient benzothiadiazole (BT) units effectively reduces the LUMO level and narrows the bandgap of the resulting polymer, shifting its absorption to longer wavelengths. mdpi.comCurrent time information in Bangalore, IN. This donor-acceptor approach is widely used to develop low-bandgap materials for organic solar cells. mdpi.com

Photophysical Phenomena and Excited State Dynamics in Anthracene, 2,6 Bis Decyloxy Based Systems

Investigation of Absorption and Emission Characteristics in Solution and Solid State

The photophysical properties of anthracene (B1667546) derivatives, including 2,6-bis(decyloxy)anthracene, are significantly influenced by their environment, particularly the transition from a solution to a solid state. In dilute solutions, these molecules typically exhibit well-defined absorption and emission spectra characteristic of the isolated chromophore. For instance, many anthracene derivatives in solvents like dichloromethane (B109758) or THF show strong blue luminescence. mdpi.comnih.gov

However, in the solid state or in aggregated forms, the photophysical behavior can change dramatically. The close proximity of molecules can lead to intermolecular interactions, such as π-π stacking, which often results in the formation of excimers or aggregates. mdpi.com This aggregation can cause a red-shift in the emission spectrum and, in many cases, a decrease in the photoluminescence quantum yield (PLQY), a phenomenon known as aggregation-caused quenching (ACQ). acs.orgrsc.org

Conversely, some anthracene derivatives exhibit aggregation-induced emission (AIE), where aggregation leads to enhanced fluorescence. acs.org The balance between ACQ and AIE is dictated by the specific molecular structure and the packing arrangement in the solid state. For example, the presence of bulky substituents can hinder the formation of detrimental, strongly coupled π-π stacks, thereby preserving or even enhancing solid-state emission. acs.org

Studies on various 2,6-disubstituted anthracenes have shown that the nature of the substituent plays a crucial role. Symmetrical alkylphenyl derivatives have been found to exhibit smectic mesophases, while simpler structures may not be mesogenic. researchgate.net The introduction of long alkyl chains, such as decyloxy groups, enhances solubility and can influence the packing in the solid state, which in turn affects the optical properties. For instance, blue-emitting anthracene liquids with branched alkyl chains have demonstrated high absolute fluorescence quantum yields of approximately 55% in solvent-free thin films. nih.gov This is a notable achievement as the solid-state quantum yields of anthracenes are often lower than in solution. nih.gov

The absorption spectra of these compounds typically show characteristic vibronic structures of the anthracene core. In the solid state, these bands may broaden and shift due to intermolecular interactions. researchgate.net The emission spectra similarly reflect these changes, with the appearance of new, lower-energy bands often attributed to excimer or aggregate emission. researchgate.netrsc.org

Table 1: Photophysical Properties of Selected Anthracene Derivatives

| Compound/System | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Blue-emitting anthracene liquids (1 and 2) | Dichloromethane Solution | - | - | High |

| Blue-emitting anthracene liquids (1 and 2) | Solvent-free thin film | - | - | ~55% |

| 2-(anthracen-9-yl)thianthrene (2-TA-AN) | Dilute THF Solution | - | 424 | - |

| 2-(anthracen-9-yl)thianthrene (2-TA-AN) | Crystal | - | 526 | - |

| Anthracene derivative 6 | Solution | - | - | Low |

| Anthracene derivative 6 | Film | - | - | 37.0% |

| Anthracene derivative 7 | Solution | - | - | - |

| Anthracene derivative 7 | Film | - | - | 14.0% |

Exciton (B1674681) Generation, Migration, and Dissociation Mechanisms

Upon photoexcitation, anthracene-based systems generate excitons, which are bound electron-hole pairs. The dynamics of these excitons, including their generation, migration, and eventual dissociation or recombination, are fundamental to the performance of organic electronic devices.

Singlet Exciton Dynamics and Diffusion

Singlet excitons, with a total spin of zero, are typically generated directly through photoabsorption. researchgate.net The diffusion of these singlet excitons is a critical process, as it allows energy to be transported through the material. rsc.org The exciton diffusion length, which is the average distance an exciton travels before decaying, is a key parameter in determining the efficiency of devices like organic solar cells. rsc.org In disordered molecular systems, singlet diffusion lengths are typically on the order of 10 nm. chemrxiv.org

The diffusion process can be modeled as a series of incoherent hopping events between neighboring molecules. chemrxiv.org The rate of this hopping is influenced by factors such as the distance and orientation between molecules, as well as the energetic disorder of the system. rsc.org In some cases, particularly in well-ordered crystalline structures, exciton motion can exhibit characteristics of band-like transport. aps.org The presence of bulky side chains, while potentially hindering close packing, can also influence the pathways for exciton migration. rsc.org

Studies on 9,10-diphenylanthracene (B110198) (DPA) nanoaggregates revealed that singlet exciton diffusion is significantly slower compared to anthracene nanoaggregates, which is attributed to the near-perpendicular phenyl rings increasing the intermolecular distance between anthracene cores. rsc.org However, in more ordered thin films and crystals of DPA, faster singlet exciton diffusion is observed due to the well-defined molecular packing. rsc.org

Triplet Exciton Dynamics and Annihilation Processes

Triplet excitons, with a total spin of one, have much longer lifetimes than singlet excitons because their decay to the singlet ground state is spin-forbidden. rsc.orgaps.org They can be formed through intersystem crossing from the singlet excited state. researchgate.net The long lifetime of triplet excitons makes them susceptible to various annihilation processes, particularly at high concentrations.

One of the most important processes is triplet-triplet annihilation (TTA), where two triplet excitons interact to produce a higher-energy singlet exciton, which can then decay radiatively, leading to delayed fluorescence. aps.orgresearchgate.net This upconversion process is a mechanism to harvest triplet excitons for light emission. researchgate.net

The dynamics of triplet excitons are also governed by diffusion. In anthracene crystals, triplet exciton diffusion has been found to be highly anisotropic, being primarily restricted to the ab plane of the crystal. aps.orgaps.org The interaction between free and trapped triplet excitons can also play a significant role, especially at low temperatures. aps.org The study of triplet exciton dynamics is crucial for understanding and optimizing processes like singlet fission, where one singlet exciton splits into two triplet excitons, a phenomenon with the potential to significantly increase solar cell efficiency. d-nb.infonih.gov

Energy Transfer Pathways in Mixed and Blended Systems

In systems containing more than one type of molecule, such as blends or doped films, energy transfer between different components is a key process. Förster Resonance Energy Transfer (FRET) is a primary mechanism for singlet exciton transfer over distances of 1-10 nm. researchgate.net FRET is a non-radiative, dipole-dipole coupling process where energy is transferred from an excited donor molecule to a ground-state acceptor molecule. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two molecules.

In anthracene-based systems, FRET is often exploited to tune the emission color of devices. nih.gov By doping a host material with a small amount of a guest emitter, efficient energy transfer from the host to the guest can result in emission predominantly from the guest molecules. For example, in a system where 9,10-bis(phenylethynyl)anthracene (B116448) was used as a dopant in a blue-emitting anthracene liquid, an energy transfer efficiency of 96% was achieved at a dopant concentration of just 1.0 mol%. nih.gov The Förster distance (R₀), at which the energy transfer efficiency is 50%, was calculated to be 44 Å in this system. nih.gov

Energy transfer is not limited to singlet excitons. Dexter energy transfer, a short-range process requiring wave-function overlap between the donor and acceptor, is the dominant mechanism for triplet exciton transfer. researchgate.net

The morphology of blended systems plays a critical role in energy transfer efficiency. In polymer blends, aggregation of the host polymer can significantly reduce the efficiency of energy transfer to guest molecules. ox.ac.uk This is because excitons trapped in aggregate states may have different decay pathways and may be spatially separated from the guest molecules. ox.ac.uk Therefore, controlling the morphology to ensure close proximity between donor and acceptor species is crucial for efficient energy transfer.

Photo-Induced Processes: Photoisomerization and Photodimerization Behaviors

Anthracene and its derivatives are well-known for their photoreactivity, particularly their ability to undergo photodimerization. mdpi.com Upon exposure to UV light, two anthracene molecules can undergo a [4+4] cycloaddition reaction to form a dimer. sioc-journal.cnrsc.org This process is reversible, and the original anthracene molecules can be regenerated by heating or by irradiation with shorter wavelength UV light.

The photodimerization reaction typically proceeds from the singlet excited state. mdpi.com The formation of an excimer, a transient excited-state dimer, is often an intermediate step in the photodimerization process. dtic.mil The efficiency of photodimerization can be competitive with fluorescence, meaning that conditions favoring one process will often disfavor the other. mdpi.com

In the solid state, the photodimerization reaction is highly dependent on the crystal packing of the anthracene molecules. nih.gov According to Schmidt's topochemical principles, for a [2+2] photocycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). Similar geometric constraints apply to the [4+4] photodimerization of anthracenes.

While photodimerization is a prominent photoreaction, some anthracene derivatives can also undergo photoisomerization, especially when linked to other photoactive groups like azobenzene (B91143). pkusz.edu.cn In such systems, light can be used to reversibly switch the molecule between different isomeric forms (e.g., trans and cis), leading to changes in its physical and optical properties. pkusz.edu.cn This photo-switching capability is of interest for applications in molecular switches and optical data storage.

However, for many applications where stable fluorescence is desired, photodimerization is an undesirable side reaction. The formation of non-fluorescent dimers can lead to a decrease in the emission intensity over time. researchgate.net In some liquid crystalline phases of 2,6-disubstituted anthracenes, it has been observed that the formation of photoadducts is very poor compared to in solution, suggesting that the molecular organization in the mesophase can suppress photodimerization. researchgate.net

Aggregation Effects on Photoluminescence Quantum Yield and Spectral Properties

The aggregation of chromophores like anthracene, 2,6-bis(decyloxy)- in the solid state or in concentrated solutions has a profound impact on their photophysical properties. mdpi.com When molecules are in close proximity, intermolecular interactions, primarily π-π stacking, can lead to the formation of aggregates. mdpi.comacs.org These interactions can significantly alter the absorption and emission spectra and the photoluminescence quantum yield (PLQY).

A common consequence of aggregation is aggregation-caused quenching (ACQ), where the PLQY decreases in the aggregated state compared to in dilute solution. rsc.org This quenching is often attributed to the formation of non-radiative decay channels, such as the formation of excimers, which are excited-state dimers that can decay without emitting light. acs.orgresearchgate.net The formation of these species typically leads to a red-shift in the emission spectrum. researchgate.net

Conversely, some molecular designs can lead to aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. acs.org

For anthracene derivatives, the outcome of aggregation depends heavily on the molecular structure and the resulting packing arrangement. The introduction of bulky substituents at the 9 and 10 positions of the anthracene core can sterically hinder close π-π stacking, thereby suppressing ACQ and preserving or enhancing solid-state fluorescence. rsc.orgdiva-portal.org For example, encapsulating conjugated anthracene polymers with alkylene chains has been shown to be an effective strategy to prevent aggregation and maintain high PLQY in the solid state. diva-portal.org In one study, an encapsulated anthracene-based polymer exhibited a solid-state PLQY of around 40%, which was nearly identical to its solution-phase quantum yield. diva-portal.org

In contrast, planar anthracene molecules without such bulky groups are more prone to forming π-stacked aggregates, which often leads to significant quenching of fluorescence. acs.org The balance between these competing effects is crucial for the design of highly emissive solid-state materials for applications in organic electronics.

Charge Transport Mechanisms and Carrier Mobility in Anthracene, 2,6 Bis Decyloxy Organic Semiconductors

Characterization of Electron and Hole Transport Capabilities

The charge transport in organic semiconductors can be classified as hole transport (p-type), electron transport (n-type), or ambipolar (both). This is determined by the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the semiconductor with respect to the work functions of the electrodes. ijcce.ac.ir For anthracene-based materials, the introduction of substituents significantly influences these energy levels.

Anthracene (B1667546) itself has a weak electron-donating ability, which generally leads to low-lying HOMO levels in its derivatives, a beneficial trait for achieving high open-circuit voltage in photovoltaic cells. mdpi.com Studies on various 2,6-substituted anthracene derivatives show that both HOMO and LUMO energy levels are primarily localized on the anthracene core. pkusz.edu.cn The alkoxy side chains, such as the decyloxy groups in Anthracene, 2,6-bis(decyloxy)-, primarily influence solubility and molecular packing rather than directly participating in the frontier orbitals. researchgate.net

Some anthracene-based conjugated polymers have demonstrated excellent ambipolar behavior, where both electrons and holes can be transported effectively. researchgate.net In one such study, the mobility of electrons was found to be about six times higher than that of holes, suggesting that materials in this class can be promising for ambipolar applications. researchgate.net The capability for both electron and hole injection can be assessed by comparing the material's LUMO and HOMO levels to the work functions of different metal electrodes, like gold (Au) and aluminum (Al). ijcce.ac.ir For many anthracene derivatives, the energy levels are suitable for efficient injection of both charge carrier types. rsc.orgresearchgate.net

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Energy Levels of a Related Anthracene Derivative

The following table presents data for a comparable azo-anthracene derivative, illustrating typical energy levels found in this class of materials. These values are determined through cyclic voltammetry and are crucial for predicting charge injection and transport behavior.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| APDPD¹ | -5.98 | -3.22 | 2.76 |

¹Data for (E)-4-((4-(anthracen-9-yl)phenyl)diazenyl)-N,N-diphenylaniline (APDPD), a complex anthracene derivative. pkusz.edu.cn The deep HOMO level indicates high stability against oxidation in air. pkusz.edu.cn

Factors Governing Charge Carrier Mobility: Molecular Packing and Intermolecular Interactions

Charge carrier mobility in organic semiconductors is not intrinsic to a single molecule but is critically dependent on the collective arrangement of molecules in the solid state. acs.org Efficient charge transport requires charge carriers to move, or "hop," between adjacent molecules. The rate of this hopping is influenced by molecular packing, intermolecular electronic couplings, and the reorganization energy of the molecules. acs.orgacs.org

For anthracene derivatives, side chains play a crucial role in dictating the intermolecular packing and morphology of thin films. researchgate.net The length and structure of alkyl or alkyloxy chains, such as the decyloxy groups, affect the intermolecular van der Waals interactions, which can have a more profound influence on molecular ordering than the π-π interactions between the conjugated cores. researchgate.net

Many 2,6-disubstituted anthracene derivatives adopt a "herringbone" packing motif. researchgate.netrsc.org This arrangement can facilitate two-dimensional charge transport, which is highly desirable for high-performance OFETs. researchgate.netresearchgate.net The strength of intermolecular interactions is often evidenced by a bathochromic (red) shift in the UV-Vis absorption spectrum when moving from a solution to a solid thin-film state, indicating strong electronic communication between molecules. researchgate.net In some cases, a densely packed crystal structure, even denser than that of pentacene, has been achieved with 2,6-substituted anthracenes, leading to remarkably high charge carrier mobility. pkusz.edu.cn The introduction of heteroatoms like oxygen in the side chains, as in the decyloxy groups, has been shown to dramatically influence charge mobility. pkusz.edu.cn

Theoretical Models for Predicting Charge Transport Rates and Pathways, including Quantum Nuclear Tunneling

To understand and predict charge transport in organic semiconductors like Anthracene, 2,6-bis(decyloxy)-, researchers employ a range of theoretical models. These models aim to calculate the charge transfer rate between molecules, which is a key determinant of mobility.

Marcus-Hush Theory: A common semiclassical model used to describe charge hopping is the Marcus-Hush theory. pkusz.edu.cncecam.org The rate of charge transfer (k) is dependent on two key parameters: the electronic coupling (or transfer integral, V) between adjacent molecules and the reorganization energy (λ), which is the energy required to distort the molecule's geometry upon charge transfer. A high mobility is generally associated with a large transfer integral and a small reorganization energy. acs.org

Density Functional Theory (DFT): DFT is a powerful computational method used to calculate the necessary parameters for transport models. rsc.orgpkusz.edu.cn Researchers use DFT to optimize molecular geometries, calculate HOMO and LUMO energy levels, and determine the reorganization energy. pkusz.edu.cnpkusz.edu.cn The B3LYP functional is a common choice for these calculations. pkusz.edu.cnpkusz.edu.cn

Quantum Nuclear Tunneling: For a more accurate description, especially in highly ordered systems, semiclassical models are insufficient. The quantum nuclear tunneling model provides a more profound understanding by considering the wave-like nature of both electrons and atomic nuclei. rsc.orgresearchgate.netshuaigroup.net This model is particularly important for explaining phenomena like the isotope effect on mobility. shuaigroup.net Theoretical studies on 2,6-substituted anthracene derivatives have successfully used multi-scale simulations that incorporate a full quantum nuclear tunneling model within a DFT framework to systematically investigate electronic properties and charge transport characteristics. rsc.orgresearchgate.net These advanced models can elucidate the origin of different transport properties by analyzing molecular stacking and non-covalent intermolecular interactions. rsc.org

Anisotropy of Charge Transport in Ordered Thin Films and Liquid Crystalline Phases

Charge transport in crystalline and liquid crystalline organic materials is often anisotropic, meaning that the charge carrier mobility depends on the direction of measurement relative to the molecular arrangement. pkusz.edu.cnrsc.org This anisotropy arises from the directional nature of intermolecular electronic couplings. pkusz.edu.cn

In ordered thin films of anthracene derivatives, the molecular packing dictates the pathways for charge transport. For instance, in herringbone structures, mobility can differ along different crystal axes. pkusz.edu.cn However, some 2,6-disubstituted anthracenes have been specifically designed to exhibit highly isotropic (direction-independent) charge transport in the plane of the film, which is a significant advantage for applications like large-area transistor arrays. pkusz.edu.cn For example, 2,6-bis(4-methoxyphenyl)anthracene showed an exceptionally low anisotropic mobility ratio of approximately 1.23. pkusz.edu.cn The introduction of longer alkyl chains on 2,6-substituted anthracenes has been theoretically shown to decrease the anisotropy of the transfer integral, suggesting that side-chain engineering can be used to promote more isotropic transport. researchgate.net

Many 2,6-disubstituted anthracenes, including those with decyloxy chains, are known to form liquid crystalline (LC) phases. google.comresearchgate.netresearchgate.net These phases, which are intermediate between a crystalline solid and an isotropic liquid, possess a degree of molecular order. google.com Symmetrical 2,6-disubstituted anthracenes with alkyloxy chains can exhibit smectic mesophases, where molecules are arranged in layers. researchgate.net The presence of the "lath-like" anthracene core can induce short-range π-stacking within these mesophases. researchgate.net The ability to form highly ordered LC phases can be exploited to improve molecular orientation in films, thereby enhancing charge carrier mobility. researchgate.net The charge transport within these uniaxially aligned domains is inherently anisotropic, with higher conductivity typically observed along the direction of molecular alignment or π-stacking. nih.govcsic.es

Impact of Material Purity and Defects on Charge Transport Efficiency

The efficiency of charge transport in organic semiconductors is extremely sensitive to the presence of impurities and structural defects. acs.orgnih.gov This is a critical consideration for achieving high-performance devices, as even small amounts of contaminants can drastically reduce charge carrier mobility.

The purity of the starting material is therefore a key parameter for fabricating high-performance devices. jku.atresearchgate.net It is often noted that devices made with "as-received" materials from chemical suppliers perform significantly worse than those made with materials that have undergone additional purification steps. jku.atrsc.org A common and effective method for purifying organic semiconductors is temperature gradient sublimation, which can considerably improve the quality of the material by removing volatile impurities and separating isomers. jku.atresearchgate.net Systematic studies have demonstrated that increasing the purity of an organic semiconductor can increase the charge carrier mobility by orders of magnitude and improve other key device parameters. jku.at Consequently, controlling the microstructure of the thin film to reduce defect density is a major focus of research in the field. nih.gov

Supramolecular Organization and Solid State Architecture of Anthracene, 2,6 Bis Decyloxy

Crystalline Structures and Molecular Packing Motifs

The substitution of flexible side chains onto a rigid aromatic core, as seen in Anthracene (B1667546), 2,6-bis(decyloxy)-, significantly influences the crystalline packing. While a specific crystal structure for 2,6-bis(decyloxy)anthracene is not detailed in the provided research, analysis of closely related 2,6-disubstituted anthracene derivatives provides significant insight into its likely molecular arrangement.

Derivatives such as 2,6-di(4-alkyl-phenyl)anthracenes commonly adopt a layered herringbone (LHB) packing motif. nih.gov This arrangement is known to facilitate two-dimensional charge transport, which is a desirable characteristic for organic semiconductors. nih.gov In other related systems, like 2,6-diarylethynyl-9,10-dialkoxyanthracenes, a herringbone-type arrangement with one-dimensional π-stacking has also been observed. uky.edu The molecular organization in the solid state can feature π-stacked layers where the intermolecular distances between anthracene rings and adjacent benzene (B151609) rings are distinct, for instance, at 0.37 nm and 0.51 nm respectively. researchgate.net The presence of the anthracene core itself is a driving force for inducing molecular π-stacking at short ranges. researchgate.net The specific nature of the functional groups, such as the decyloxy chains, contributes significantly to the solubility and the ultimate crystal packing. uky.edu

Table 1: Common Crystal Packing Motifs in 2,6-Disubstituted Anthracenes

| Packing Motif | Description | Implication |

|---|---|---|

| Layered Herringbone (LHB) | Molecules are arranged in a tilted, herringbone fashion within layers. | Facilitates 2D charge transport. nih.gov |

Formation and Characterization of Thin Film Morphology and Microstructure

Thin films of alkoxy-substituted anthracenes can be fabricated through solution-processing techniques like spin-coating and drop casting. nih.gov The morphology of these films is crucial for their application in electronic devices. Characterization techniques such as Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and two-dimensional wide-angle X-ray scattering (2D-WAXS) are employed to study the microstructure. researchgate.netpkusz.edu.cn

For anthracene derivatives, the transition from a solution to a solid thin film can lead to the formation of more coplanar structures, indicating a significant degree of molecular self-organization. mdpi.com The resulting films often exhibit a well-connected, worm-like texture. acs.org 2D-WAXS analysis can reveal that the planes of the anthracene rings and any substituted benzene rings may adopt different orientations in the solid state, which can create a tilting that affects charge transport between molecules. researchgate.net The molecular structure, stability, and morphology of these thin films are key determinants of their performance in devices like organic thin-film transistors (OTFTs). pkusz.edu.cn For instance, a novel azo-functionalized liquid crystal semiconductor containing a decyloxy-phenyl group showed that its thin films possess long-range orientational order. pkusz.edu.cn

Self-Assembly Processes and Control over Ordered Structures

The self-assembly of Anthracene, 2,6-bis(decyloxy)- is governed by a combination of non-covalent interactions, including π-π stacking of the aromatic anthracene cores and van der Waals forces between the decyloxy chains. researchgate.net These processes can lead to the formation of nano-fibers, which weave into a three-dimensional supramolecular network. researchgate.net

The alkyl chains play a dual role: they provide solubility and also direct the assembly. ntu.edu.sg On certain substrates like highly oriented pyrolytic graphite (B72142) (HOPG), anthracene-based oligomers with long alkyl chains can form well-interdigitated networks in neat lamellar structures. ntu.edu.sg The number and position of these alkyl chains are critical factors that can be used to regulate the formation of diverse 2D self-assembled structures. rsc.org The formation of these networks is influenced by dipole-dipole interactions and intermolecular van der Waals forces, the latter of which increase with the number of alkyl chains. rsc.org The concentration of the solution is another critical parameter; high concentrations tend to favor dense, less porous molecular assemblies, while lower concentrations can result in porous honeycomb networks. mdpi.com This control is driven by the balance between the adsorption energy per unit area at high concentrations and the adsorption energy per molecule at low concentrations. mdpi.com

Table 2: Factors Controlling Self-Assembly of Alkoxy-Substituted Anthracenes

| Factor | Influence on Self-Assembly |

|---|---|

| π-π Stacking | The aromatic anthracene cores tend to stack, promoting ordered aggregation. researchgate.netresearchgate.net |

| Van der Waals Forces | Interdigitation of the decyloxy chains stabilizes the assembled structure. ntu.edu.sgrsc.org |

| Substrate | The nature of the surface (e.g., HOPG, Au(111)) can influence chain interdigitation and packing. ntu.edu.sg |

| Solution Concentration | Controls the transition between porous (low conc.) and dense (high conc.) packed structures. mdpi.com |

Liquid Crystalline Phases and Mesomorphic Behavior of Decyloxy-Substituted Anthracenes

Symmetrically 2,6-disubstituted anthracenes bearing long alkoxy chains, including decyloxy groups, are known to exhibit liquid crystalline (mesomorphic) behavior. researchgate.net These materials can form smectic A and/or smectic C phases, where the molecules are organized in layers. researchgate.net The presence of the "lath-like" anthracene core within the rigid part of the molecule induces short-range molecular π-stacking even within these fluid mesophases. researchgate.net

The mesomorphic properties make these compounds suitable for use as unique reaction solvents. For example, 2,6-bis(decyloxy)anthracene has been studied in cholesteric and smectic liquid crystalline solvents for controlling chemical reactions. acs.org The structural similarity between the solute (decyloxy-substituted anthracene) and the solvent mesogens plays a key role in this control. acs.org Other anthracene derivatives, such as dimers linked by flexible spacers, have been shown to exhibit nematic phases. mdpi.com The type of mesophase and the transition temperatures are influenced by the length of the mesogenic core and the flexible spacer. mdpi.com

Table 3: Observed Mesophases in Decyloxy-Substituted Anthracene Systems

| Compound Type | Observed Mesophase(s) | Reference |

|---|---|---|

| 2,6-bis(decyloxy)anthracene derivatives | Smectic A, Smectic C | researchgate.net |

| Dimeric anthracenes with flexible spacers | Nematic | mdpi.com |

Influence of Alkyl Chain Length and Branching on Self-Organization and Morphology

The length and structure (linear vs. branched) of the alkyl chains attached to the anthracene core are critical design parameters that profoundly affect self-organization and morphology. rsc.orgresearchgate.net

Chain Length: Systematic studies on 2,6-disubstituted anthracenes show that charge mobility tends to increase with shorter alkyl chain lengths. nih.gov This is attributed to enhanced film order, crystallinity, and grain size in the thin films. nih.gov Theoretical analysis confirms that intermolecular transfer integrals increase as the alkyl chain length decreases, improving charge transport. nih.gov However, there is an optimal range; chains that are too short or too long can be less effective for promoting self-organization compared to a moderate side chain length. researchgate.netnih.gov The solubility of the derivatives is also affected, with some studies showing that solubility can decrease as the chain length increases. whiterose.ac.uk Furthermore, chain length governs the transformation between porous and close-packed self-assembled structures, with longer chains favoring dense packing. mdpi.com

Chain Branching: The introduction of branched alkyl chains, such as 2-ethylhexyloxy, can stimulate a more amorphous film morphology compared to their linear counterparts (e.g., octyloxy), which tend to permit stronger π-π stacking. rsc.org This difference in packing directly impacts the material's properties. The isomeric structure of the alkyl chains can also have a significant effect on the material's photophysical properties. rsc.org For instance, bulky branched chains like isobutyl and tert-butyl can greatly enhance the piezofluorochromism (pressure-induced fluorescence change) in certain anthracene derivatives compared to linear chains. rsc.org The choice between linear and branched chains allows for the tuning of material properties, balancing factors like crystallinity and processability for specific applications. rsc.org

Table 4: Summary of Alkyl Chain Influence

| Chain Parameter | Effect on Property | Observation |

|---|---|---|

| Length | Charge Mobility | Tends to increase with shorter chains due to better film order. nih.gov |

| Length | Self-Organization | Moderate chain lengths can be optimal for promoting ordered structures. researchgate.netnih.gov |

| Length | Morphology | Governs the transition from porous to dense packed assemblies. mdpi.com |

| Branching | Morphology | Branched chains can lead to more amorphous films, while linear chains favor π-stacking. rsc.org |

| Branching | Photophysics | Can enhance properties like piezofluorochromism. rsc.org |

Applications in Organic Electronic Devices and Material Science

Performance and Operational Characteristics in Organic Thin-Film Transistors (OTFTs)

There are no specific research findings or performance data available for Organic Thin-Film Transistors (OTFTs) utilizing "Anthracene, 2,6-bis(decyloxy)-" as the active semiconductor layer.

Research on other 2,6-disubstituted anthracene (B1667546) derivatives has shown their potential in OTFTs. For instance, compounds like 2,6-diphenylanthracene (B1340685) and its fluorinated analogues have been studied, demonstrating that modifications at the 2 and 6 positions significantly influence molecular packing, frontier molecular orbital energy levels, and ultimately, charge carrier mobility. mdpi.comnih.gov Derivatives such as 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene have exhibited high hole mobilities and excellent on/off current ratios, underscoring the promise of the 2,6-anthracene core for stable and high-performance transistors. pkusz.edu.cnnih.gov However, without experimental data, the specific characteristics of the decyloxy-substituted variant remain unknown.

Integration and Efficiency in Organic Photovoltaic Cells (OPVs/PSCs)

No specific data on the integration, efficiency, or performance of "Anthracene, 2,6-bis(decyloxy)-" in Organic Photovoltaic Cells (OPVs) or Perovskite Solar Cells (PSCs) could be found.

The broader family of 2,6-linked anthracene polymers and small molecules has been explored for solar cell applications. These materials are often used as electron donors in bulk heterojunction (BHJ) devices. whiterose.ac.uknih.gov For example, polymers incorporating 2,6-linked anthracene units with benzothiadiazole have been synthesized to create materials with narrower bandgaps suitable for absorbing a broader range of the solar spectrum. whiterose.ac.uk Similarly, 2,6-difunctionalized anthracene units have been incorporated into organic dyes for dye-sensitized solar cells (DSSCs), where they act as part of the light-harvesting π-conjugated bridge. mdpi.com The performance of "Anthracene, 2,6-bis(decyloxy)-" in such applications has not been reported.

Luminescent Properties and Utility in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

There is no available research detailing the specific luminescent properties or the utility of "Anthracene, 2,6-bis(decyloxy)-" in Organic Light-Emitting Diodes (OLEDs) or other electroluminescent devices.

Anthracene derivatives are widely recognized for their strong blue fluorescence and are foundational materials in the development of OLEDs. mdpi.com Research has focused on modifying the anthracene core to tune emission color, enhance quantum efficiency, and improve thermal and operational stability. rsc.orgrsc.org The introduction of various substituent groups can influence the material's solid-state morphology and charge-transporting capabilities, which are critical for efficient electroluminescence. mdpi.comrsc.org While many anthracene-based emitters have been successfully developed, the specific electroluminescent characteristics of "Anthracene, 2,6-bis(decyloxy)-" have not been documented.

Potential in Photodetectors, Optical Sensors, and Functional Switches

No information or research findings were located regarding the potential or application of "Anthracene, 2,6-bis(decyloxy)-" in photodetectors, optical sensors, or functional switches. The general photophysical properties of the anthracene core suggest potential for such applications, but specific studies on this compound are absent from the available literature.

Device Architecture Optimization and Material Interfacial Engineering

There are no studies available that focus on the device architecture optimization or interfacial engineering specifically for devices incorporating "Anthracene, 2,6-bis(decyloxy)-". Such research is highly compound-specific, depending on the material's energy levels, thin-film growth characteristics, and compatibility with other device layers. Without foundational data on its performance in electronic devices, this area of research remains unexplored for this particular compound.

Advanced Characterization Methodologies in Anthracene, 2,6 Bis Decyloxy Research

Spectroscopic Techniques: UV-Vis, Photoluminescence (PL), and Time-Resolved Spectroscopy

Spectroscopic methods are fundamental in probing the electronic and photophysical properties of "Anthracene, 2,6-bis(decyloxy)-" and its derivatives.

UV-Visible (UV-Vis) Spectroscopy is employed to determine the electronic absorption characteristics. In solution, anthracene (B1667546) derivatives typically exhibit characteristic absorptions with well-resolved vibronic structures. rsc.org For instance, a study on a related anthracene-containing polymer, P2, with decyloxy side chains showed a broad absorption in the visible region. e3s-conferences.org Another example, (E)-1-(4-(anthracen-2-yl)phenyl)-2-(4-(decyloxy)phenyl)diazene (APDPD), demonstrated reversible photoisomerization in its UV-Vis spectra upon photoexcitation. pkusz.edu.cnacs.org The absorption spectra of thin films can differ from solutions, often showing red or blue shifts due to molecular aggregation. e3s-conferences.orgkoreascience.kr

Photoluminescence (PL) Spectroscopy investigates the emissive properties of the compound. The fluorescence of anthracene derivatives can be strong but is often quenched in the presence of electron-donating or accepting groups. acs.org For example, in a macrocycle containing both anthracene and diketopyrrolopyrrole (DPP) units, excitation of the anthracene moiety resulted in minimal anthracene-based fluorescence, indicating efficient energy transfer to the DPP core. rsc.org The PL spectra of thin films are frequently red-shifted compared to solutions, which suggests the formation of aggregates in the solid state. e3s-conferences.org Some anthracene derivatives exhibit high photoluminescence quantum yields, which is a desirable property for optoelectronic applications. researchgate.net

Time-Resolved Spectroscopy provides insights into the dynamics of excited states, such as fluorescence lifetimes and energy transfer processes. acs.orgrsc.org For a polymer, DPP-Cycle, a fluorescence lifetime (τ) of 2.5 ns was observed. rsc.org These measurements are critical for understanding the kinetics of photoinduced processes, which is essential for designing efficient organic electronic devices. acs.org

Summary of Spectroscopic Data for Anthracene Derivatives

| Compound/Derivative | Technique | Key Findings | Reference |

|---|---|---|---|

| Anthracene-containing polymer (P2) | UV-Vis | Broad absorption in the visible spectrum. | e3s-conferences.org |

| (E)-1-(4-(anthracen-2-yl)phenyl)-2-(4-(decyloxy)phenyl)diazene (APDPD) | UV-Vis | Reversible photoisomerization upon photoexcitation. | pkusz.edu.cnacs.org |

| Anthracene-DPP Macrocycle (5a) | PL | Efficient energy transfer from anthracene to DPP core. | rsc.org |

| DPP-Cycle Polymer | Time-Resolved PL | Fluorescence lifetime (τ) of 2.5 ns. | rsc.org |

Microscopy for Morphological and Microstructural Analysis: Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and Polarizing Optical Microscopy (POM)

Microscopy techniques are indispensable for visualizing the surface morphology and microstructure of "Anthracene, 2,6-bis(decyloxy)-" thin films, which significantly influence device performance.

Atomic Force Microscopy (AFM) is used to obtain high-resolution images of the surface topography of thin films. The morphology of films of related dialkoxynaphthalene end-capped divinylbenzene (B73037) compounds was found to be dependent on the length of the alkoxy chain. koreascience.kr For other anthracene derivatives, AFM has been used to characterize the thin film morphology, which is crucial for understanding the performance of organic thin-film transistors (OTFTs). pkusz.edu.cnacs.org

Scanning Tunneling Microscopy (STM) provides even higher resolution imaging, capable of resolving molecular-scale features on conductive surfaces. STM has been used to study the adsorption of naphthalene (B1677914) tetracarboxylic diimide (NTCDI) on silicon surfaces. science.gov For some anthracene derivatives, STM has been employed to investigate the morphology of thin films. pkusz.edu.cnacs.org

Polarizing Optical Microscopy (POM) is used to identify and characterize liquid crystalline phases and the long-range orientational order in materials. For instance, thin films of APDPD, an azo-functionalized liquid crystal semiconductor, were shown to possess long-range orientational order based on its liquid crystal phase, as observed by POM. pkusz.edu.cnacs.org

X-ray Diffraction (XRD) for Crystalline Structure Determination and Thin Film Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure and molecular packing of materials. In the context of "Anthracene, 2,6-bis(decyloxy)-" and related compounds, XRD is used to analyze both single crystals and thin films.

The analysis of single crystals by XRD can elucidate the packing motif, such as the herringbone structure observed in some anthracene derivatives, which indicates strong π–π interactions that can lead to high charge mobility. mdpi.com For thin films, XRD is used to investigate the orientation and crystallinity of the molecules. The chain length of alkoxy groups in dialkoxynaphthalene end-capped divinylbenzenes was found to affect the crystallinity of the vacuum-evaporated films. koreascience.kr In some cases, thin film XRD may reveal an amorphous nature without ordered crystallinity. researchgate.net

Advanced Electrochemical Techniques for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of "Anthracene, 2,6-bis(decyloxy)-" and determining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

CV measurements are typically performed in a dilute solution of the compound with a supporting electrolyte. mdpi.com The onset of the oxidation potential is used to estimate the HOMO energy level. mdpi.commdpi.com The LUMO energy level can then be calculated by adding the optical bandgap (Egap), determined from UV-Vis spectroscopy, to the HOMO energy level. mdpi.com For some anthracene-based polymers, CV measurements have shown reversible redox activity. e3s-conferences.org The electrochemical stability of a material can also be assessed through these techniques. koreascience.krmdpi.com

Electrochemical Data for Related Anthracene Derivatives

| Compound/Derivative | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Reference |

|---|---|---|---|---|

| (E)-1-(4-(anthracen-2-yl)phenyl)-2-(4-(decyloxy)phenyl)diazene (APDPD) | -5.98 | -3.22 | 2.76 | pkusz.edu.cn |

| 1,4-bis-2-(6-decyloxy)naphthalen-2-ylvinylbenzene (BDNVB) | -5.35 | N/A | N/A | koreascience.kr |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation and purity assessment of newly synthesized organic compounds like "Anthracene, 2,6-bis(decyloxy)-".

Nuclear Magnetic Resonance (NMR) , including ¹H and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. researchgate.net It is routinely used to confirm the successful synthesis of target molecules. e3s-conferences.orgresearchgate.net For example, the ¹H NMR spectrum of a mixture of perylene (B46583) derivative regioisomers clearly showed two distinct sets of signals, allowing for the determination of their relative ratio. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. d-nb.info Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) can be used to identify compounds and assess their purity. mdpi.comwfu.edu For several synthesized anthracene derivatives, the molecular ion peak (M⁺) observed in the mass spectrum confirmed the expected molecular weight. mdpi.com

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of materials, which are important considerations for their processing and operational lifetime in devices.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. labmanager.com It is used to determine the decomposition temperature, which indicates the thermal stability of the material. ardena.com For many anthracene-containing polymers and molecules, TGA has shown good thermal stability, with decomposition temperatures often exceeding 300°C. e3s-conferences.orgresearchgate.netmdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. labmanager.com DSC is used to identify phase transitions such as melting points and glass transitions. ardena.comnih.gov For some anthracene derivatives, DSC has revealed reversible melting features, indicating crystalline behavior. koreascience.krresearchgate.net These techniques are often used in conjunction to provide a comprehensive thermal profile of a material. acs.orgmdpi.comresearchgate.net

Thermal Properties of Related Anthracene Derivatives

| Compound/Derivative | Technique | Key Findings | Reference |

|---|---|---|---|

| Anthracene-containing polymer (P2) | TGA | Decomposition onset above 320°C. | e3s-conferences.org |

| 1,4-bis-2-(6-decyloxy)naphthalen-2-ylvinylbenzene (BDNVB) | TGA | 5% weight loss observed at 410°C. | koreascience.kr |

| 1,4-bis-2-(6-decyloxy)naphthalen-2-ylvinylbenzene (BDNVB) | DSC | Reversible melting features, indicating crystallinity. | koreascience.krresearchgate.net |

| DGEBA-Anth | DSC | Confirmed the presence of anthracene in the system. | nih.gov |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes for Enhanced Functionality and Tunability

The synthesis of functionalized 2,6-disubstituted anthracenes is foundational to their application. Current methods predominantly rely on well-established cross-coupling reactions to build complex architectures. Future work should focus on developing more efficient, versatile, and sustainable synthetic methodologies.

Established synthetic pathways often involve multi-step procedures starting from precursors like 2,6-dibromoanthracene (B67020) or 2,6-dihydroxyanthracene, followed by functionalization. For instance, polymers are frequently prepared via Suzuki polymerization, coupling bis-boronate esters of anthracene (B1667546) with halogenated acceptor units, or through Sonogashira coupling reactions which link ethynylene units. mdpi.comarabjchem.orgwhiterose.ac.uk A known precursor, 2,6-Bis(decyloxy)anthracene-9,10-dione, serves as a key intermediate for further elaboration. researchgate.net

Emerging research should target:

Direct C-H Activation: Developing protocols for the direct functionalization of the anthracene core would represent a significant leap in efficiency. This would reduce the number of synthetic steps, minimize waste from pre-functionalization (e.g., halogenation), and allow for the introduction of a wider array of functional groups.

Greener Synthetic Conditions: Exploration of reactions in more environmentally benign solvents, use of lower catalyst loadings, and development of recyclable catalytic systems are critical for sustainable production. This includes moving away from multi-step processes that require extensive purification by column chromatography, which is difficult to scale. arabjchem.org

Precision Polymerization Techniques: Advancing beyond traditional coupling reactions to methods that offer greater control over polymer molecular weight, dispersity, and regioregularity. This could involve exploring living polymerization techniques adapted for anthracene-based monomers, enabling the synthesis of well-defined block copolymers with precisely engineered properties.

| Synthetic Strategy | Description | Typical Application | Reference |

| Suzuki Polymerization | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. | Synthesis of donor-acceptor copolymers for solar cells. | mdpi.comwhiterose.ac.uk |

| Sonogashira Coupling | Palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. | Creation of polymers with ethynylene linkers to tune electronic properties. | arabjchem.org |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | A potential route for building complex anthracene derivatives. | umich.edu |

| Glaser Coupling | Homocoupling of terminal alkynes using a copper salt catalyst. | On-surface synthesis of conjugated linear polymers. | researchgate.net |

Development of Multi-Functional Anthracene-Based Hybrid Materials

The integration of Anthracene, 2,6-bis(decyloxy)- derivatives into hybrid materials offers a promising avenue to create systems with synergistic or entirely new functionalities. mdpi.com These materials combine the desirable optoelectronic properties of the anthracene core with the unique characteristics of other material classes, such as inorganic nanoparticles, metal-oxo clusters, or other functional polymers. researchgate.netacademie-sciences.fr

Future opportunities in this domain include: